

Spectroscopic Profile of 1,13-Tridecanediol: A Technical Guide

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Compound of Interest

Compound Name: *1,13-Tridecanediol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,13-tridecanediol**, a long-chain diol with applications in various fields of chemical synthesis and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The spectroscopic data for **1,13-tridecanediol** (CAS No. 13362-52-2) has been compiled from the Spectral Database for Organic Compounds (SDBS). The data is organized into the following tables for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for 1,13-Tridecanediol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.27	br s	18H	$-(\text{CH}_2)_9-$
1.56	m	4H	$\text{HO}-\text{CH}_2-\text{CH}_2-(\text{CH}_2)_9-$ $\text{CH}_2-\text{CH}_2-\text{OH}$
3.64	t	4H	$\text{HO}-\text{CH}_2-(\text{CH}_2)_{11}-\text{CH}_2-$ OH

Note: The broad singlet for the central methylene groups is due to their similar chemical environments.

Table 2: ^{13}C NMR Spectroscopic Data for 1,13-Tridecanediol

Chemical Shift (δ) ppm	Assignment
25.7	C3, C11
29.4	C4, C10
29.6	C5, C6, C7, C8, C9
32.8	C2, C12
63.1	C1, C13

Table 3: IR Spectroscopic Data for 1,13-Tridecanediol

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
3334	46	O-H stretch (hydrogen-bonded)
2919	6	C-H stretch (asymmetric)
2851	9	C-H stretch (symmetric)
1466	41	C-H bend (scissoring)
1058	42	C-O stretch
720	73	-(CH ₂) _n - rock

Table 4: Mass Spectrometry Data for 1,13-Tridecanediol

m/z	Relative Intensity (%)	Assignment
41	100	[C ₃ H ₅] ⁺
43	85	[C ₃ H ₇] ⁺
55	98	[C ₄ H ₇] ⁺
69	70	[C ₅ H ₉] ⁺
83	55	[C ₆ H ₁₁] ⁺
97	25	[C ₇ H ₁₃] ⁺
111	10	[C ₈ H ₁₅] ⁺
125	5	[C ₉ H ₁₇] ⁺
139	2	[C ₁₀ H ₁₉] ⁺
153	1	[C ₁₁ H ₂₁] ⁺
167	<1	[C ₁₂ H ₂₃] ⁺
181	<1	[C ₁₃ H ₂₅] ⁺
198	<1	[M-H ₂ O] ⁺
216	Not observed	[M] ⁺ (Molecular Ion)

Note: The molecular ion peak is often not observed in the electron ionization mass spectra of long-chain alcohols due to facile fragmentation.

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for ^1H).

- Sample Preparation: A sample of **1,13-tridecanediol** (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrument Setup: The NMR tube is placed in the spectrometer probe. The magnetic field is shimmed to achieve homogeneity. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: For a solid sample like **1,13-tridecanediol**, the KBr pellet method is frequently used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

- **Instrument Setup:** A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
- **Data Acquisition:** The sample is placed in the spectrometer's beam path, and the interferogram is recorded.
- **Data Processing:** The interferogram is Fourier-transformed to produce the IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

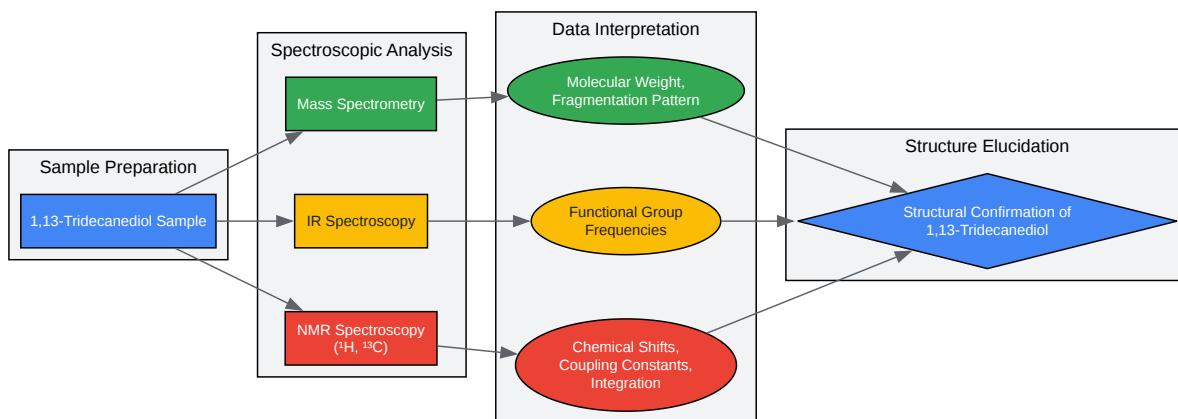
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

- **Sample Introduction:** A small amount of the sample is introduced into the ion source, where it is vaporized.
- **Ionization:** The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M^+) and fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.



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Caption: Workflow for Spectroscopic Characterization.

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